(2S)-2-amino-4-phenoxybutanoic acid

Descripción general

Descripción

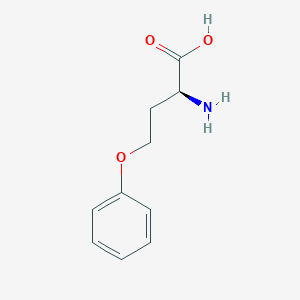

(2S)-2-amino-4-phenoxybutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a phenoxy group (-O-C6H5) attached to the fourth carbon atom of the butanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-phenoxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-phenoxybutanoic acid with a suitable amine source under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, and hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-amino-4-phenoxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Synthesis of ACE Inhibitors

One of the primary applications of (2S)-2-amino-4-phenoxybutanoic acid is its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in managing hypertension and heart failure. Notable ACE inhibitors synthesized using this compound include:

- Analapril

- Quinapril

- Benazepril

- Ramipril

The compound can be synthesized from L-aspartic acid through various methods, yielding high purity and efficiency, which is essential for mass production in pharmaceutical settings .

Anti-inflammatory Agents

Research indicates that this compound may have anti-inflammatory properties. It has been studied for its effects on cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Hepatitis C Virus Replication Inhibition

Recent studies have shown that 4-phenylbutyric acid can suppress Hepatitis C virus (HCV) replication. It appears to enhance the expression of hepcidin, a peptide that plays a role in iron metabolism and immune response, thereby reducing viral replication . This mechanism highlights its potential as a therapeutic agent against viral infections.

Osteogenesis and Bone Health

Another significant application is its role in promoting osteogenesis. Research has demonstrated that 4-phenylbutyric acid enhances mineralization during osteogenesis imperfecta treatment, indicating its potential utility in bone health and regeneration therapies .

Case Study 1: Antiviral Activity

A study published in 2020 investigated the antiviral effects of this compound on HCV. The results indicated a significant reduction in viral replication rates when treated with the compound, correlating with increased hepcidin levels in liver tissues .

Case Study 2: Osteogenic Potential

In another study focusing on osteogenesis imperfecta, researchers found that treatment with this compound significantly improved bone mineral density and quality in animal models, suggesting its potential as a therapeutic agent for bone-related disorders .

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-4-phenoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

(2S)-2-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a phenoxy group.

(2S)-2-amino-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness: (2S)-2-amino-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

(2S)-2-amino-4-phenoxybutanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound exhibits a range of biological activities that make it a valuable subject for research.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Melting Point : >300 °C

- Boiling Point : 324.8 °C at 760 mmHg

- Density : 1.2 g/cm³

1. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Research indicates that it can protect neurons from damage caused by excitotoxicity, which is often mediated by excessive glutamate signaling. This modulation of glutamate receptors has implications for treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

2. Enzyme Inhibition

The compound has been shown to inhibit various enzymes, making it a valuable tool in studying enzyme functions and potential drug development. Notably, it has demonstrated inhibitory effects on urease and glutaminase, enzymes involved in metabolic processes that could be targeted for cancer therapy .

| Enzyme | Activity | Reference |

|---|---|---|

| Urease | Inhibition | |

| Glutaminase | Inhibition |

3. Role in Drug Synthesis

This compound serves as an important intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are critical in treating hypertension and heart failure. It is utilized in the production of several ACE inhibitors, including enalapril and ramipril .

Case Study 1: Neuroprotection in Models of Excitotoxicity

A study investigated the effects of this compound on neuronal cell lines exposed to high concentrations of glutamate. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Inhibition of Urease Activity

Research focused on the inhibitory effects of this compound on urease activity revealed a dose-dependent response, with significant inhibition observed at concentrations above 100 µM. This suggests its utility in conditions where urease activity contributes to pathophysiology, such as certain urinary tract infections .

The biological activities of this compound are largely attributed to its structural similarity to proteinogenic amino acids, allowing it to interact with various receptors and enzymes within biological systems. Its ability to modulate neurotransmitter systems indicates potential therapeutic applications for anxiety and depression disorders .

Propiedades

IUPAC Name |

(2S)-2-amino-4-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTJTXTWPFGIHY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966522 | |

| Record name | O-Phenylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52161-80-5 | |

| Record name | O-Phenylhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052161805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phenylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is O-Phenylhomoserine used in the synthesis of these appetite suppressants?

A1: O-Phenylhomoserine is used as a chiral building block. This means it already possesses a specific three-dimensional structure ("S" configuration at the second carbon atom). Using this compound allows researchers to control the stereochemistry of the final 3-substituted morpholine product [, ]. Since different enantiomers of a molecule can have different biological activities, this chiral synthesis is crucial for obtaining the desired appetite suppressant properties.

Q2: How does the chirality of the synthesized 3-substituted morpholines relate to their potential as appetite suppressants?

A2: While the provided research [, ] focuses on the synthesis and does not delve into the specific mechanism of action for these appetite suppressants, it acknowledges the importance of chirality. It's likely that the appetite suppressant activity is influenced by the interaction of these molecules with specific biological targets (e.g., receptors, enzymes). These targets often exhibit stereoselectivity, meaning they preferentially interact with one enantiomer over the other. Therefore, using O-Phenylhomoserine as a starting material allows researchers to synthesize the specific enantiomer of the 3-substituted morpholine that possesses the desired biological activity. Further research would be needed to elucidate the precise mechanism of action and the influence of stereochemistry on the appetite suppressant effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.